5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroacetyl)-1,3-diazine-2,4,6-trione: is a heterocyclic compound that contains a diazine ring substituted with a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloroacetyl)-1,3-diazine-2,4,6-trione typically involves the reaction of 1,3-diazine-2,4,6-trione with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
1,3-diazine-2,4,6-trione+chloroacetyl chloride→5-(2-chloroacetyl)-1,3-diazine-2,4,6-trione
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetyl group in 5-(2-chloroacetyl)-1,3-diazine-2,4,6-trione can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: 5-(2-chloroacetyl)-1,3-diazine-2,4,6-trione serves as a building block for the synthesis of various heterocyclic compounds with potential biological activity.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Pharmaceutical Intermediates: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-chloroacetyl)-1,3-diazine-2,4,6-trione and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The chloroacetyl group can react with nucleophilic sites in enzymes or other proteins, leading to the inhibition of their activity.
Comparison with Similar Compounds
5-(2-Bromoacetyl)-1,3-diazine-2,4,6-trione: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
5-(2-Fluoroacetyl)-1,3-diazine-2,4,6-trione: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.
5-(2-Iodoacetyl)-1,3-diazine-2,4,6-trione: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.
Uniqueness: The presence of the chloroacetyl group in 5-(2-chloroacetyl)-1,3-diazine-2,4,6-trione imparts unique reactivity and properties compared to its analogs. The chloroacetyl group is more reactive towards nucleophiles, making it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
672286-67-8 |
---|---|
Molecular Formula |
C6H5ClN2O4 |
Molecular Weight |
204.57 g/mol |
IUPAC Name |
5-(2-chloroacetyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C6H5ClN2O4/c7-1-2(10)3-4(11)8-6(13)9-5(3)12/h3H,1H2,(H2,8,9,11,12,13) |
InChI Key |
XXXZMKFHJANJKK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C1C(=O)NC(=O)NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.